N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide
Description
N-(7,7-Dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a synthetic quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 2 with a 4-methoxybenzamide group and at positions 7 and 7 with dimethyl substituents. Its synthesis typically involves condensation reactions between substituted anthranilic acid derivatives and benzamide precursors, followed by cyclization and purification steps. The 4-methoxybenzamide moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-4-6-12(24-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |
InChI Key |
LKKXMQFDFDXEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tabulated Comparison
Biological Activity
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antioxidant properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H18N3O2
- Molecular Weight : 286.34 g/mol
The structure features a quinazoline core substituted with methoxy and amide groups, which are crucial for its biological interactions.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound demonstrates selective toxicity towards the MCF-7 cell line, indicating its potential as a targeted therapeutic agent in breast cancer treatment.
Antioxidant Activity
In addition to its antiproliferative effects, this compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including cancer.
The presence of methoxy groups enhances the compound's ability to donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative damage. This property may contribute to its overall cytotoxic effects on cancer cells while protecting normal cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antiproliferative Studies : In vitro studies showed that derivatives of quinazoline compounds exhibit varying degrees of antiproliferative activity depending on their substituents. For instance, modifications to the methoxy group significantly influenced the IC50 values across different cell lines.
- Mechanistic Insights : Research has indicated that this compound may inhibit specific pathways involved in cell proliferation and survival by modulating oxidative stress responses and apoptosis pathways.
- Synergistic Effects : There is emerging evidence suggesting that combining this compound with other chemotherapeutic agents could enhance its efficacy while potentially reducing side effects associated with higher doses of traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
